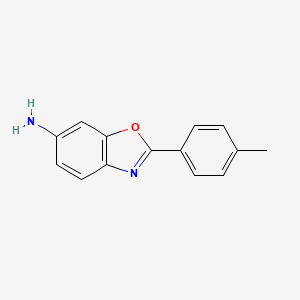

2-(4-Methylphenyl)-1,3-benzoxazol-6-amine

Description

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Sciences

Benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole (B20620) ring, are recognized as a "privileged scaffold" in synthetic organic chemistry. thieme-connect.com Their stable, aromatic structure provides a robust framework for the development of a wide array of functionalized molecules. thieme-connect.comglobalresearchonline.netresearchgate.net

The benzoxazole nucleus serves as a versatile building block for synthetic chemists. thieme-connect.com A multitude of synthetic strategies have been developed to construct and modify this heterocyclic system, including condensation reactions of o-aminophenols with various carbonyl compounds, metal-catalyzed cyclizations, and innovative one-pot procedures. researchgate.netorganic-chemistry.orgresearchgate.net These methods allow for the introduction of diverse substituents onto the benzoxazole core, enabling the creation of large libraries of compounds for further investigation. organic-chemistry.org The adaptability of the benzoxazole scaffold makes it a valuable tool for generating molecular diversity and exploring structure-activity relationships. thieme-connect.comrsc.org

The significance of benzoxazoles extends beyond synthetic chemistry into the realms of medicinal and materials science. thieme-connect.com In medicinal chemistry, the benzoxazole moiety is a key component in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities. globalresearchonline.netresearchgate.netresearchgate.netjocpr.comnih.govnih.gov The structural similarity of the benzoxazole ring to naturally occurring nucleobases like adenine (B156593) and guanine (B1146940) is thought to contribute to its ability to interact with biological macromolecules. jocpr.com In materials science, benzoxazole derivatives are investigated for their fluorescent properties, making them suitable for applications as optical brighteners, dye lasers, and fluorescent probes for sensing ions and other molecules. globalresearchonline.netbenthamdirect.com

Research Rationale for Investigating 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine

The specific focus on this compound stems from its distinct structural characteristics and the hypothesis-driven research they inspire.

The structure of this compound is characterized by two key features: an aryl (4-methylphenyl) group at the C-2 position and an amine group at the C-6 position. The substitution at the C-2 position is a common strategy in the design of benzoxazole derivatives, with the nature of the substituent significantly influencing the compound's properties. researchgate.netnih.gov The presence of the 4-methylphenyl group introduces a specific steric and electronic profile to the molecule.

The amine group at the C-6 position is another critical feature. The position of substituents on the benzene ring of the benzoxazole core can greatly affect the molecule's biological activity and physical properties. acs.orgresearchgate.net The amine group, in particular, can act as a hydrogen bond donor and a site for further chemical modification, allowing for the synthesis of a new series of derivatives. researchgate.net

The unique combination of the 4-methylphenyl group at C-2 and the amine group at C-6 provides a clear rationale for targeted research. Hypotheses often revolve around how these specific functionalities will influence the compound's biological activity or its potential applications in materials science.

Research objectives for a compound like this compound could include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its derivatives in high yield and purity. nih.govacs.org

Biological Screening: Investigating its potential as an anti-inflammatory, anticancer, or antimicrobial agent, often driven by the known activities of other substituted benzoxazoles. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure, for instance, by altering the substituent on the phenyl ring or by derivatizing the amine group, to understand how these changes affect its biological activity.

Exploration of Photophysical Properties: Assessing its fluorescence and other optical properties to determine its suitability for applications in materials science, such as in the development of new dyes or sensors.

The investigation of this compound is therefore a logical progression in the field, aiming to build upon the vast knowledge of benzoxazole chemistry to explore new scientific frontiers.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCYZXMDYMQQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586128 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69657-63-2 | |

| Record name | 2-(4-Methylphenyl)-6-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69657-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine. Each method offers unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry (e.g., 1H, 13C, 2D NMR)

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns are expected. The methyl group protons on the tolyl ring would likely appear as a singlet in the upfield region. The aromatic protons would be found in the downfield region, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons. The protons of the amine group may appear as a broad singlet. The integration of these signals would correspond to the number of protons in each environment. For instance, the ¹H NMR data for the related compound 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole shows the methyl protons as a singlet at approximately 2.47 ppm and the aromatic protons in the range of 7.38-8.48 ppm. nih.gov While the electronic effect of the amino group in the target compound will alter the shifts of the benzoxazole (B165842) protons compared to the nitro derivative, the tolyl group protons are expected in a similar region.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal. The spectrum would be expected to show signals for the methyl carbon, the aromatic carbons, and the carbons of the benzoxazole core. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. General principles of ¹³C NMR suggest that the carbon atoms of the benzoxazole and phenyl rings will resonate in the aromatic region (typically 110-160 ppm), with the carbon attached to the nitrogen and oxygen atoms of the benzoxazole ring appearing at the lower field end of this range. organicchemistrydata.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity between adjacent protons and between protons and their directly attached carbons, respectively. mdpi.com

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.4 | Singlet |

| Amine (NH₂) | Variable, broad | Singlet |

| Aromatic (Ar-H) | 6.5 - 8.2 | Multiplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~21 |

| Aromatic (C, CH) | 100 - 150 |

| Benzoxazole (C=N) | >150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₄H₁₂N₂O, the expected exact mass is approximately 224.0950 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 224. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such aromatic compounds involve the cleavage of bonds connecting the ring systems and the loss of small, stable neutral molecules. The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with the proposed structure. The identity of synthesized compounds is often established through a combination of mass spectrometry and other spectroscopic methods like NMR. nih.gov

Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 224 | Molecular Ion [M]⁺ |

| 223 | [M-H]⁺ |

| 195 | [M-CHO]⁺ |

| 118 | [C₇H₄NO]⁺ (Benzoxazole fragment) |

| 106 | [C₇H₆N]⁺ (Tolyl-imine fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The presence of the primary amine (NH₂) group would be indicated by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also show characteristic absorptions for the C=N stretching of the oxazole (B20620) ring (around 1630-1690 cm⁻¹) and C=C stretching from the aromatic rings (in the 1450-1600 cm⁻¹ region). The C-O-C stretching of the benzoxazole ether linkage would likely appear in the 1200-1250 cm⁻¹ range, and C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak |

| C=N Stretch (Oxazole) | 1630 - 1690 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O-C Stretch | 1200 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Given the extended π-system of the benzoxazole and phenyl rings, this compound is expected to be a strong UV absorber.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show intense absorption bands corresponding to π → π* transitions. Benzoxazole derivatives are known to absorb UV radiation, with maximum absorption wavelengths (λmax) often in the UVA and UVB regions. scielo.br For example, some 2-(hydroxyphenyl)benzoxazole derivatives exhibit λmax values between 336 and 374 nm. scielo.br The presence of the amino group, an auxochrome, on the benzoxazole ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzoxazole. The electronic absorption spectra of aromatic compounds can provide insights into their conjugation and spatial configurations. science-softcon.de

Expected UV-Visible Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π* | 320 - 380 | Ethanol/Methanol |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of a non-volatile solid compound like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For purity assessment, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is dissolved in a suitable solvent, injected into the HPLC system, and a UV detector is used to monitor the eluent. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, and the purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The retention time of the peak under specific conditions (mobile phase composition, flow rate, column temperature) is a characteristic property of the compound.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For amine-containing compounds like this compound, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape and tailing on common GC columns. vt.edu To overcome these issues, derivatization is often employed. This process modifies the amine group to create a less polar, more volatile derivative suitable for GC analysis. researchgate.net

While specific GC analytical methods for this compound are not extensively detailed in the literature, general methodologies for aromatic amines are applicable. researchgate.net A common approach involves converting the amine to an N-acyl or N-silyl derivative. researchgate.net For instance, the amine could be reacted with a reagent like propyl chloroformate to form a carbamate (B1207046) derivative, which is more amenable to GC separation and detection. vt.edu

The analysis would typically be performed on a capillary column, such as an HP-5 (a common, low-polarity column), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.net The retention time of the derivatized compound would be a key parameter for its identification, while the peak area would be proportional to its concentration, allowing for purity assessment. In GC-MS analysis, the mass spectrum of the eluting derivative provides crucial structural information based on its fragmentation pattern. researchgate.netresearchgate.net

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Aromatic Amine

| Parameter | Value |

|---|---|

| Column | HP-5 Fused-Silica Capillary |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Carrier Gas | Helium |

| Derivatizing Agent | Propyl Chloroformate |

Note: This table represents typical starting parameters for method development and would require optimization for the specific derivative of this compound.

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry and crystal packing.

For example, the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole reveals a nearly planar benzoxazole ring system. nih.govresearchgate.net The dihedral angle between the benzoxazole and the phenyl ring is small, indicating a significant degree of conjugation between the two ring systems. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular N—H···N hydrogen bonds, forming extended networks. nih.govresearchgate.net

Similarly, the structure of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole also shows a relatively flat conformation, with a small dihedral angle between the benzoxazole and the 4-methylphenyl (tolyl) rings. nih.gov This planarity is consistent with a π-conjugated system. nih.gov The crystal packing in this case is stabilized by weak C—H···O interactions. nih.gov

Based on these analogs, it is highly probable that this compound would also adopt a largely planar conformation. The crystal structure would likely be stabilized by a network of hydrogen bonds involving the 6-amino group (N—H···N or N—H···O interactions) and potentially π-π stacking interactions between the aromatic rings.

Table 2: Comparative Crystallographic Data of Related Benzoxazole Derivatives

| Parameter | 2-(4-Aminophenyl)-1,3-benzoxazole nih.gov | 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole nih.gov |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O | C₁₄H₁₀N₂O₃ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 4.1461 (3) | 27.251 (4) |

| b (Å) | 19.5420 (12) | 7.4457 (6) |

| c (Å) | 12.7705 (8) | 11.990 (9) |

| **β (°) ** | 95.243 (1) | 90 |

| **Volume (ų) ** | 1030.38 (12) | 2432.8 (19) |

| Dihedral Angle (°) | 11.8 (1) | 6.52 (12) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared against the calculated theoretical values based on the proposed empirical formula. This comparison is a critical step in verifying the identity and purity of a synthesized compound.

For This compound , the molecular formula is C₁₄H₁₂N₂O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 74.98 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.39 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.49 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.14 |

| Total | | | 224.263 | 100.00 |

In a research setting, a sample of the synthesized compound would be submitted for elemental analysis. The experimentally determined percentages would be expected to be in close agreement with the calculated values, typically within a ±0.4% margin, to validate the empirical formula C₁₄H₁₂N₂O. For instance, the analysis of the related compound 2-(4-Aminophenyl)-1,3-benzoxazole (C₁₃H₁₀N₂O) showed a strong correlation between the calculated and found values (Calcd: C 74.29, H 4.76, N 13.33%; Found: C 74.26, H 4.78, N 13.35%). nih.gov A similar level of agreement would be required to confirm the composition of this compound.

Advanced Research Applications of 2 4 Methylphenyl 1,3 Benzoxazol 6 Amine and Derivatives

Development as Fluorescent Probes and Chemical Sensors

Benzoxazole-containing ligands and their derivatives are widely utilized in the development of fluorescent chemosensors. mdpi.com These sensors are designed to detect and quantify a variety of analytes, including metal ions, protons (pH), and biomolecules, through changes in their fluorescence properties. researchgate.netiaea.org The inherent fluorescence of the benzoxazole (B165842) core can be modulated by introducing different functional groups, making them highly adaptable for specific sensing applications. mdpi.comscilit.com

Researchers have successfully developed benzoxazole-based probes for detecting critical metal ions such as zinc (Zn²⁺), cadmium (Cd²⁺), iron (Fe³⁺), mercury (Hg²⁺), magnesium (Mg²⁺), lithium (Li⁺), and barium (Ba²⁺). mdpi.comacs.orgresearchgate.netrsc.orgresearchgate.netnih.gov For instance, a rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) was engineered for the reversible detection of Fe³⁺, showcasing its potential for mapping this ion in biological systems. rsc.org Similarly, other derivatives have been tailored to be highly sensitive to environmental factors like solvent polarity, viscosity, and pH, functioning as effective "ON-OFF" fluorescent switches. researchgate.netiaea.org

Fundamental Sensing Mechanisms (e.g., ICT, PeT, FRET, ESIPT, AIE)

The function of fluorescent chemosensors relies on a variety of photophysical mechanisms that translate a recognition event into a measurable optical signal. nih.gov Benzoxazole derivatives leverage several of these fundamental processes:

Intramolecular Charge Transfer (ICT): In many benzoxazole sensors, the molecule consists of an electron-donating part and an electron-accepting part (a D-π-A structure). scilit.com Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an ICT state whose emission properties are highly sensitive to the local environment. A fluorescent system for detecting the toxic gas phosgene (B1210022) was developed based on the ICT effect. researchgate.net

Photoinduced Electron Transfer (PET): PET sensors typically consist of a fluorophore linked to a receptor with a lone pair of electrons (e.g., a polyamine chain). In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon binding of an analyte (like a metal ion), the electron transfer is blocked, "turning on" the fluorescence. nih.gov A macrocyclic benzoxazole chemosensor for Zn²⁺ and Cd²⁺ operates via a PET mechanism, where fluorescence is modulated by pH and metal ion coordination. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules capable of ESIPT, such as those containing the 2-(2'-hydroxyphenyl)benzoxazole (HPBO) moiety, exhibit a large Stokes shift (separation between absorption and emission peaks). researchgate.net In the excited state, a proton is transferred from the hydroxyl group to the benzoxazole nitrogen, forming a keto-tautomer that is responsible for the fluorescence emission. This process is sensitive to factors like pH and ion binding, which can alter the proton transfer efficiency and thus the fluorescence output. researchgate.netacs.org

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for metal ion sensing. The binding of a metal ion to the sensor molecule forms a rigid complex, which can enhance fluorescence by restricting intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state. mdpi.com

Aggregation-Induced Emission (AIE): While less commonly cited for simple benzoxazoles, the AIE phenomenon is a powerful mechanism where fluorophores are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov This can be exploited in sensing applications where the analyte induces aggregation of the probe molecules.

Table 1: Fundamental Sensing Mechanisms in Benzoxazole-Based Probes

| Mechanism | Description | Example Analyte(s) | Reference(s) |

|---|---|---|---|

| ICT | Electron transfer from a donor to an acceptor within the same molecule upon excitation. Emission is sensitive to the environment. | Phosgene | researchgate.net |

| PET | Fluorescence is quenched by electron transfer from a receptor; analyte binding blocks this transfer, restoring fluorescence. | H⁺, Zn²⁺, Cd²⁺ | mdpi.com |

| ESIPT | An intramolecular proton transfer occurs in the excited state, leading to a large Stokes shift. The process is sensitive to pH and ion binding. | H⁺, Zn²⁺, Mg²⁺ | researchgate.netacs.org |

| CHEF | Analyte binding leads to a rigid complex, restricting non-radiative decay pathways and enhancing fluorescence emission. | Zn²⁺, Cd²⁺ | mdpi.com |

Design Strategies for Enhanced Selectivity and Sensitivity towards Specific Analytes (e.g., Metal Ions, Biomolecules)

The effectiveness of a fluorescent sensor is determined by its selectivity (ability to detect a specific analyte in a complex mixture) and sensitivity (the lowest concentration of analyte it can detect). The rational design of the sensor's molecular structure is crucial for optimizing these parameters. For benzoxazole derivatives, several key strategies are employed:

Macrocyclic Scaffolds: Incorporating the benzoxazole fluorophore into a macrocyclic structure, such as a cyclophane, is a powerful strategy. mdpi.com Macrocycles offer greater selectivity compared to their open-chain counterparts because their pre-organized cavities can be tailored to the specific size and coordination geometry of a target metal ion, leading to more stable complexes. mdpi.com A benzoxazole-based macrocycle containing a tetra-amine chain was specifically designed for the selective detection of Zn²⁺ and Cd²⁺. mdpi.com

Receptor-Fluorophore Integration: A common design involves covalently linking the benzoxazole signaling unit to a specific analyte recognition unit (receptor). The choice of receptor determines the sensor's selectivity. For example, polyamine chains or crown ether moieties are often used for binding metal cations, while other functional groups can be chosen to target specific biomolecules. mdpi.comresearchgate.net

Modulating Binding Sites: The sensitivity and response can be fine-tuned by systematically varying the number and type of binding sites. One study designed a series of chromophores with an increasing number of 2-(2′-hydroxyphenyl)benzoxazole (HPBO) groups to act as binding sites for zinc ions. acs.org This approach allows for a systematic correlation between the molecular structure and the photophysical sensing properties. acs.org

Tuning Electronic Properties: The sensitivity of ICT and ESIPT-based sensors can be enhanced by modifying the electron-donating and electron-withdrawing properties of substituents on the benzoxazole or the attached phenyl ring. This tuning alters the energy levels of the molecule, which can lead to more significant changes in fluorescence upon analyte binding. nih.gov

Exploration of Two-Photon Absorption (2PA) Properties for Bio-imaging Applications

Two-photon absorption (2PA) is a nonlinear optical process where a fluorophore simultaneously absorbs two lower-energy photons to reach the same excited state that would be accessed by absorbing one higher-energy photon. This phenomenon offers significant advantages for biological imaging, including greater penetration depth into tissue, reduced photodamage to biological samples, and higher spatial resolution. rsc.orgnih.gov

Benzoxazole derivatives have emerged as promising scaffolds for the rational design of 2PA chromophores. rsc.org Research has focused on creating molecules with large 2PA cross-sections (σ₂ₚₐ), a measure of the efficiency of the 2PA process. Key design strategies include:

Donor-π-Acceptor (D-π-A) Structures: Linear molecules that incorporate an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge often exhibit strong 2PA activity. rsc.org

Multi-branched Architectures: Creating multi-branched molecules stemming from a central core can significantly enhance the 2PA cross-section compared to their linear counterparts. rsc.org

Structural Modifications: The 2PA properties are highly dependent on the molecular structure. For instance, in a series of benzoxazole-based 2PA chromophores, a multi-branched compound (T5) exhibited the highest σ₂ₚₐ value of 2702 GM (Goeppert-Mayer units). rsc.org In another study, a chromophore derived from 2-(2′-hydroxyphenyl)benzoxazole (HPBO) showed a massive 2PA cross-section of 4120 GM under basic conditions. acs.org

Theoretical modeling using time-dependent density functional theory (TDDFT) has also been employed to predict and understand the 2PA spectra of benzoxazole derivatives, guiding the synthesis of more efficient probes. dnu.dp.ua These studies, combined with successful two-photon fluorescence cell imaging experiments, demonstrate the significant potential of these compounds for advanced bio-imaging applications. rsc.org

Table 2: Two-Photon Absorption (2PA) Properties of Selected Benzoxazole Derivatives

| Compound Type | Key Structural Feature | Max. 2PA Cross-Section (σ₂ₚₐ) | Application | Reference(s) |

|---|---|---|---|---|

| Linear D-π-A | Varies electron-donating groups | --- | Bio-imaging | rsc.org |

| Multi-branched | Stemming from a linear D-π-A core | 2702 GM | Bio-imaging | rsc.org |

| HPBO-derived | Contains 2-(2′-hydroxyphenyl)benzoxazole | 530 GM (neutral), 4120 GM (basic) | Zinc sensing | acs.org |

| Bis-benzoxazolyl | 2,5-bis(2-benzoxazolyl)hydroquinone | ~1500 GM (calculated) | ESIPT studies | dnu.dp.ua |

Reactivity-Based Fluorescence Sensing Approaches

In contrast to sensors that rely on non-covalent interactions, reactivity-based probes undergo an irreversible chemical reaction with the analyte, leading to a change in their fluorescence. This approach can offer very high selectivity, as the reaction is often specific to a particular analyte.

One prominent example involves the detection of phosgene, a highly toxic chemical. A fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) was designed for this purpose. researchgate.net The sensing mechanism involves a chemical reaction between the diamine groups of the probe and phosgene, which was confirmed by high-resolution mass spectrometry. researchgate.net This reaction triggers a change in the probe's ICT character, resulting in a rapid and sensitive fluorescent response. researchgate.net

Another approach involves leveraging analyte-induced changes in molecular assembly. A carbazole-based benzoxazole derivative was found to self-assemble into fibers that exhibited a distinct response to volatile acid vapors. scilit.com Strong acids like hydrochloric acid destroyed the molecular packing within the fibers, causing a visible change in fluorescence, demonstrating a sensing mechanism based on a chemical reaction (protonation) that disrupts a supramolecular structure. scilit.com

Contributions to Medicinal Chemistry Research

The benzoxazole skeleton is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities. mdpi.combiotech-asia.org These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects. mdpi.com The structural versatility and favorable physicochemical properties of benzoxazoles make them attractive starting points for drug discovery programs. mdpi.comresearchgate.net The core itself is a bicyclic planar molecule that can be extensively functionalized to optimize binding to biological targets. researchgate.net Research has demonstrated that metal complexes of benzoxazole derivatives can even be used to combat multidrug resistance in bacteria. nih.gov

Rational Design and Synthesis of Novel Bioactive Benzoxazole Analogs

Rational drug design aims to create new therapeutic agents based on a deep understanding of biological targets and molecular interactions. The benzoxazole scaffold is highly amenable to this approach.

A key strategy involves identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and incorporating it into a novel benzoxazole framework. For example, a series of benzoxazole-benzamide conjugates were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The design mimicked the known pharmacophoric features of the approved drug sorafenib, with the benzoxazole ring intended to occupy a specific hinge region of the enzyme's ATP binding site. nih.gov

Structure-activity relationship (SAR) studies guide the modification of the benzoxazole core to enhance potency and selectivity. It has been shown that substituting the 5-position of the benzoxazole ring with groups like halogens or methyl groups, or modifying the 2-position with various aryl substituents, can significantly enhance antiproliferative activity. mdpi.com

The synthesis of these rationally designed analogs often begins with the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. nih.gov For instance, the precursor to the title compound, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, is synthesized by reacting 2-amino-5-nitrophenol (B90527) with p-toluic acid in polyphosphoric acid. nih.gov Subsequent reduction of the nitro group yields the final 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine. This synthetic accessibility allows chemists to generate diverse libraries of benzoxazole derivatives for biological screening and optimization. biotech-asia.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Modulating Therapeutic Potentials

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. For benzoxazole derivatives, including those related to this compound, SAR investigations have revealed critical insights into how molecular modifications influence biological activity.

Research indicates that the strategic placement of electron-withdrawing and electron-donating groups on the benzoxazole scaffold can significantly enhance the antimicrobial and antiproliferative properties of these compounds. researchgate.net For instance, the introduction of electron-withdrawing groups like chlorine (Cl) and nitro (NO2) at specific positions has been shown to improve anti-proliferative activity against certain cancer cell lines. researchgate.net

The core benzoxazole ring system is a prevalent heterocycle in medicinal chemistry, with various substituted benzoxazoles demonstrating a wide range of chemotherapeutic activities, including antibiotic, antimicrobial, antiviral, and antitumor effects. researchgate.netnih.gov SAR studies on trisubstituted isoxazoles, a related heterocyclic structure, identified that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position were optimal for activity as RORγt inverse agonists. dundee.ac.uk This highlights the importance of specific substitution patterns in defining the therapeutic potential of heterocyclic compounds.

Table 1: Impact of Substituents on the Biological Activity of Benzoxazole Derivatives

| Substituent Group | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., Cl, NO2) | Ortho- and para-positions | Improved anti-proliferative activity | researchgate.net |

| Thiophene substituent | Varies | High inhibitory activity in DLBCL models | researchgate.net |

| 2,6-disubstituted phenyl ring | C-3 position (on isoxazole (B147169) core) | Optimal for RORγt inverse agonist activity | dundee.ac.uk |

| Benzoic acid moiety | C-4 position (on isoxazole core) | Optimal for RORγt inverse agonist activity | dundee.ac.uk |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand, such as a derivative of this compound, and its biological target at the molecular level.

In silico docking studies have been instrumental in guiding SAR investigations. dundee.ac.uk For example, a virtual library of derivatives can be docked into the active site of a target protein to predict binding affinities and interaction modes. dundee.ac.uknih.gov This information helps in prioritizing the synthesis of compounds with the highest potential for biological activity.

Docking studies have shown that benzoxazole derivatives can effectively bind to the active sites of various target proteins. researchgate.netnih.gov For instance, flavonoids have been shown to effectively bind to the target protein Aldose reductase with significant binding energies. researchgate.net Similarly, docking studies of 1,2,4-triazole (B32235) derivatives revealed good binding affinity to kinase proteins, which are important targets in cancer therapy. nih.gov These studies typically evaluate hydrophobic contacts and hydrogen bonding interactions within the binding pocket of the receptor protein to predict the stability of the ligand-protein complex. nih.gov

Table 2: Examples of Molecular Docking Studies with Heterocyclic Compounds

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Flavonoids | Aldose reductase | Effective binding with binding energies of -8.96, -6.02 & -5.86 kcal/mol | researchgate.net |

| 1,2,4-Triazole derivatives | c-kit tyrosine kinase | Good binding affinity, strong interaction with the cancer-targeted protein | nih.gov |

| Benzodiazepine derivative (3b) | HER2 and HDAC1 | Significant interactions with active sites, indicating potent dual inhibition | nih.gov |

| 2-(substituted phenyl) oxazolo[4,5-b]pyridines | Enterotoxin protein of S. aureus | Docking studies supported in vitro antibacterial activity | researchgate.net |

In Vitro and In Silico Evaluation of Biological Activities

The combination of in vitro (in the lab) and in silico (computer-based) methods provides a powerful approach for the comprehensive evaluation of the biological activities of novel compounds. This dual strategy allows for the prediction of potential targets and mechanisms of action, which can then be validated through experimental assays.

In silico predictions of possible targets for a 1,5-benzodiazepin-2-one (B1260877) derivative, for example, were followed by in vitro studies that confirmed its potent dual inhibitory effect on HER2 and HDAC1. nih.gov Further in vitro analysis revealed that the compound suppressed cell cycle progression and induced apoptosis in cancer cells. nih.gov

Similarly, in vitro and in silico evaluations of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives demonstrated their potential as antibacterial agents. researchgate.net The synthesized compounds showed significant antibacterial activity against various strains, and these experimental findings were supported by molecular docking studies. researchgate.net This integrated approach is crucial for identifying promising lead compounds for further drug development.

Applications in Materials Science and Organic Electronics Research

Aromatic heterocycles like this compound are not only important in medicinal chemistry but also serve as fundamental building blocks in materials science, particularly in the field of organic electronics and optoelectronics. nih.gov Their conjugated structures give rise to unique optical and electronic properties.

Development as Components in Liquid Crystalline Materials

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The introduction of heterocyclic units, such as the 1,3,4-oxadiazole (B1194373) ring, into molecular structures can induce liquid crystalline behavior. beilstein-journals.org While incorporating the oxadiazole ring as a terminal group on a biphenyl (B1667301) has been shown to yield liquid crystalline materials, its inclusion within the aromatic core can disrupt the linear shape of the molecule and inhibit mesomorphism. beilstein-journals.org

Research on amine-substituted compounds has led to the development of novel liquid crystalline compositions with widened mesogenic ranges, which are useful in electro-optical display devices. google.com The specific architecture and functionalization of these molecules are critical in engineering their liquid crystal properties. beilstein-journals.org

Research into Organic Semiconductor Properties

The π-conjugated nature of molecules like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole makes them promising candidates for applications in organic electronics. nih.gov The nearly coplanar arrangement of the phenyl and benzoxazole rings in such compounds facilitates π-conjugation, a key requirement for semiconducting behavior. nih.gov

Heterocyclic compounds are integral to the development of various organic electronic devices, including conducting polymers, organic solar cells, and organic field-effect transistors. nih.gov The structural investigation of these molecules is crucial for understanding the relationship between their molecular structure and their electronic properties. nih.gov

Utilization as Fluorescent Dyes and Optical Brighteners

Many benzoxazole derivatives exhibit strong fluorescence, making them valuable as fluorescent dyes and optical brighteners. researchgate.net The inherent fluorescence of these compounds can be tuned by modifying their chemical structure. For example, the synthesis and study of various aminopyridine derivatives have shown that manipulating substituents on the aminopyridine scaffold can significantly alter their optical properties. mdpi.com

The fluorescent properties of these compounds are often solvent-dependent, with changes in solvent polarity affecting the emission spectra. nih.govresearchgate.net Some compounds exhibit a remarkable increase in fluorescence yield in nanoparticle form, making them suitable for applications such as security markers. researchgate.net The investigation of their photophysical properties, including absorption and emission spectra, is an active area of research for developing new and improved fluorescent materials. nih.gov

Future Research Directions and Emerging Paradigms for 2 4 Methylphenyl 1,3 Benzoxazol 6 Amine

Synergistic Integration of Artificial Intelligence, Automation, and Robotics in Chemical Discovery

The convergence of artificial intelligence (AI), robotics, and automation is set to revolutionize the discovery and development of novel chemical entities like 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine. This synergy can dramatically accelerate the pace of research, from initial synthesis to the generation of comprehensive chemical knowledge.

Autonomous Experimentation and High-Throughput Synthesis

The era of manual, trial-and-error chemistry is gradually giving way to automated and autonomous systems that can perform experiments with remarkable speed and precision. sciencedaily.com For the synthesis of this compound and its analogs, future research will likely involve the use of robotic platforms. These systems can independently plan, design, and execute complex chemical reactions. hyscaler.comresearchgate.net

Recent developments have seen the emergence of "robot chemists" like RoboChem and Coscientist, which are powered by AI and can manage the entire workflow of a chemical reaction. sciencedaily.comhyscaler.com Such autonomous laboratories can operate 24/7, systematically exploring a vast array of reaction conditions to optimize the synthesis of a target molecule. rsc.org For instance, an automated flow-through synthesizer could be programmed to vary catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of this compound. acs.orgnih.gov This high-throughput approach allows for the rapid screening of thousands of reaction parameters, a task that would be prohibitively time-consuming for a human chemist. nih.gov

The application of continuous flow technology, in particular, is well-suited for the automated synthesis of highly functionalized benzoxazoles. nih.govacs.org This technique allows for precise control over reaction parameters and can minimize the formation of byproducts by immediately quenching unstable intermediates. nih.gov The integration of real-time analysis techniques like LC-MS and NMR into these automated systems provides immediate feedback, enabling the AI to make data-driven decisions for subsequent experiments. nih.gov

Data-Driven Chemical Insights and Knowledge Generation

The vast amounts of data generated by high-throughput experimentation can be harnessed by AI to uncover novel chemical insights. Machine learning algorithms can analyze the outcomes of numerous reactions to identify subtle structure-activity relationships and predict the most promising synthetic routes. lbl.gov This data-driven approach moves beyond simple optimization to generate a deeper understanding of the underlying chemistry.

Furthermore, the integration of AI can help to create comprehensive chemical science databases that are not only repositories of information but also dynamic tools for knowledge generation. rsc.org As these systems learn from each new experiment, they build an increasingly sophisticated model of the chemical space around the benzoxazole (B165842) scaffold, paving the way for the discovery of new reactions and molecules with unprecedented efficiency. sciencedaily.com

Development of Next-Generation Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. Future research on this compound will undoubtedly focus on developing more environmentally benign and efficient methods for its preparation.

Towards Zero-Waste and Energy-Efficient Processes

A primary goal of green chemistry is the reduction or elimination of waste. For the synthesis of benzoxazoles, this involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic processes that generate minimal byproducts. rsc.org One promising approach is the use of microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comnih.govnih.gov The synthesis of 2-arylbenzoxazoles has been successfully achieved using microwave assistance, often in greener solvents or even under solvent-free conditions. tandfonline.combohrium.com

Another avenue of exploration is the use of alternative and renewable starting materials. For instance, some synthetic routes for benzoxazoles utilize catechols, which can be derived from natural sources. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel without the need for intermediate purification, also contributes to waste reduction. rsc.org The use of water as a solvent, where feasible, is a key aspect of green synthesis, and several methods for preparing benzoxazole derivatives in aqueous media have been reported. rsc.orgijpbs.com Even waste products from other industries, such as curd water, have been investigated as a catalytic solvent for the synthesis of 2-arylbenzoxazoles, showcasing a "waste-to-wealth" paradigm. tandfonline.com

Novel Catalyst Design for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalysts is central to green synthetic chemistry. For the synthesis of this compound, future research will likely focus on catalysts that are reusable, operate under mild conditions, and can be easily separated from the reaction mixture.

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive because they can be easily recovered and reused. Examples include Cu(II) supported on SBA-15, a mesoporous silica (B1680970) material, which has been shown to be an effective and recyclable catalyst for the synthesis of 2-arylbenzoxazoles. rsc.org Nanocatalysts also hold significant promise due to their high surface area and catalytic activity. ijpbs.comresearchgate.net For example, magnetic nanoparticles functionalized with an ionic liquid have been used as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free conditions with ultrasound irradiation. researchgate.netnih.gov

Brønsted acidic ionic liquids, particularly when immobilized on a solid support to form a gel, have emerged as efficient and reusable catalysts for benzoxazole synthesis under solvent-free conditions. nih.govacs.org These catalysts offer high yields and can be easily separated and reused multiple times without a significant loss of activity. acs.org The design of catalysts that can facilitate C-H activation is another important area of research, as it allows for the direct functionalization of the benzoxazole core without the need for pre-functionalized starting materials. nih.govnih.govthieme-connect.com

The table below summarizes some of the green and sustainable methods that could be adapted for the synthesis of this compound.

| Catalyst/Method | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction times, energy efficiency. tandfonline.com | Rapid and efficient cyclization of precursors. |

| Cu(II)-SBA-15 | Heterogeneous, recyclable, high conversion. rsc.org | Sustainable synthesis with easy catalyst recovery. |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free, reusable, high yields. nih.govacs.org | An environmentally friendly alternative to traditional acid catalysts. |

| Functionalized Magnetic Nanoparticles | Easy separation, reusability, solvent-free conditions. researchgate.netnih.gov | Efficient synthesis with simplified workup. |

| Use of Water or Curd Water as Solvent | Environmentally benign, readily available. tandfonline.comrsc.org | A green approach to the condensation step. |

Advanced Design of Multifunctional Benzoxazole-Based Systems

The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and photophysical properties. mdpi.comrsc.orgresearchgate.netresearchgate.net Future research will likely focus on the rational design of multifunctional systems based on the this compound core, where a single molecule is engineered to perform multiple tasks.

In the realm of medicinal chemistry, this could involve the design of hybrid molecules that combine the benzoxazole core with other pharmacophores to create agents with dual or multiple modes of action. For example, benzoxazolone derivatives have been designed as multifunctional agents for diabetic nephropathy, exhibiting both antioxidant and aldose reductase inhibitory activity. nih.gov By carefully selecting the substituents on the this compound structure, it may be possible to develop compounds that, for instance, combine antimicrobial and anticancer properties. researchgate.net The structure-activity relationship studies suggest that the introduction of different functional groups can significantly modulate the biological effects of benzoxazole derivatives. researchgate.net

In materials science, the focus could be on developing benzoxazole-based molecules for advanced optoelectronic applications. mdpi.com The inherent fluorescence of many benzoxazole derivatives makes them suitable for use as organic light-emitting diodes (OLEDs), fluorescent probes, or sensors. By strategically modifying the structure of this compound, it may be possible to tune its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to its environment. This could lead to the development of novel materials for applications in bioimaging, diagnostics, and electronics.

The design of these advanced multifunctional systems will be greatly aided by the computational tools and data-driven insights generated by AI, creating a feedback loop where new discoveries in synthesis and design inform and accelerate each other.

Addressing Challenges in Scalability, Cost-Effectiveness, and Environmental Impact in Research

The advancement of research on this compound and related compounds is intrinsically linked to the efficiency, economic viability, and environmental sustainability of their synthesis. Historically, the production of 2-arylbenzoxazoles has relied on methods that, while effective, present significant drawbacks for modern chemical research and industrial application. Traditional approaches often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, frequently employing stoichiometric amounts of reagents like polyphosphoric acid (PPA) at high temperatures. ijpbs.com These methods suffer from low atom economy, generate considerable waste, and often require difficult and energy-intensive purification steps, limiting their scalability and increasing their environmental footprint. ajchem-a.com

In response to these challenges, the research paradigm is shifting towards greener, more efficient catalytic strategies. These modern methods aim to reduce reaction times, lower energy consumption, minimize waste, and utilize safer, often reusable, catalysts. ajchem-a.com Key areas of progress include the use of heterogeneous nanocatalysts, microwave-assisted synthesis, and solvent-free reaction conditions. ijpbs.comckthakurcollege.netnih.gov For instance, magnetically separable nanoparticles, such as Ag@Fe₂O₃ core-shell or Fe₃O₄@SiO₂-SO₃H, have been developed as highly efficient and recyclable catalysts for the one-pot condensation of 2-aminophenols and aldehydes at room temperature, achieving excellent yields in mere minutes. ajchem-a.comckthakurcollege.net The key advantage of these magnetic nanocatalysts is their simple separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. ajchem-a.comnih.gov

Other innovative approaches include the use of ionic liquids, which can act as both solvent and catalyst, and solid-supported acid catalysts, which simplify work-up procedures. ajchem-a.comrsc.org Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. tandfonline.com These green methodologies not only make the synthesis of benzoxazoles more cost-effective and scalable but also align with the growing demand for sustainable chemical processes. researchgate.net

Interactive Table: Comparison of Catalytic Methods for 2-Arylbenzoxazole Synthesis

| Catalyst | Conditions | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Traditional (PPA) | High Temperature (e.g., 150-190°C) | Several hours | Variable | Established method |

| Ag@Fe₂O₃ Nanoparticles ckthakurcollege.net | Room Temperature, Water:Ethanol (B145695) | 7-15 minutes | 88-97% | Fast, high yield, reusable magnetic catalyst |

| [SMNP@GLP][Cl] rsc.org | 80°C, DMF, O₂ | 18 hours | 83-95% | Good yield, reusable nanocatalyst |

| TiO₂-ZrO₂ rsc.org | 60°C, Acetonitrile (B52724) | 15-25 minutes | 83-93% | Short reaction time, green catalyst |

| Microwave (Waste Curd Water) tandfonline.com | Microwave Irradiation | 5-10 minutes | High | Eco-friendly solvent/catalyst, very fast |

| LAIL@MNP (Sonication) nih.gov | Solvent-free, Sonication | 30 minutes | up to 90% | Fast, solvent-free, reusable magnetic catalyst |

Exploration of Unconventional Reactivity and Novel Chemical Transformations

Beyond optimizing its synthesis, a significant frontier of research for this compound lies in exploring its unconventional reactivity to generate novel derivatives with unique properties. The benzoxazole core, while aromatic and stable, possesses reactive sites that can be targeted for functionalization.

A major area of interest is the direct C-H functionalization of the benzoxazole ring, particularly at the C2 position. This modern synthetic strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to new analogues. Copper-catalyzed methods have been developed for the direct C-H amination of benzoxazoles, allowing for the introduction of various primary and secondary amines at the C2 position. organic-chemistry.org This transformation is crucial as it opens a direct pathway to 2-aminobenzoxazole (B146116) derivatives, a class of compounds with significant biological interest. organic-chemistry.orgresearchgate.net Microwave-enhanced C-H amination using supported copper catalysts further advances this approach, promoting a green, efficient, and cost-effective process with a reusable catalyst. nih.gov

Another emerging area is the use of intramolecular rearrangement reactions, such as the Smiles rearrangement, to access N-substituted 2-aminobenzoxazoles. nih.govacs.org This reaction involves an intramolecular nucleophilic aromatic substitution, providing a metal-free pathway to functionalize the heteroaromatic ring under economic conditions. researchgate.netnih.gov Starting from a precursor like benzoxazole-2-thiol, this method allows for the creation of new C-N bonds, yielding a diverse range of aminobenzoxazoles that would be difficult to access through traditional condensation reactions. acs.org

Furthermore, the reactivity of the amine group at the C6 position of this compound offers a wealth of opportunities for derivatization. Standard amine chemistry—such as acylation, alkylation, and diazotization followed by substitution—can be employed to attach a wide array of functional groups. These modifications can profoundly influence the molecule's electronic properties, solubility, and biological activity, paving the way for the development of new materials and therapeutic agents. The interplay between the reactivity of the benzoxazole core and the peripheral amine substituent provides a rich platform for novel chemical transformations.

Interdisciplinary Research Collaborations for Broadening Application Horizons

The full potential of this compound can only be realized through robust interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied sciences. The inherent properties of the benzoxazole scaffold make it a prime candidate for development in two key areas: medicinal chemistry and materials science.

In medicinal chemistry and pharmacology , the benzoxazole nucleus is a well-established pharmacophore found in compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comnih.govchemistryjournal.netresearchgate.net Future research will require close collaboration between synthetic organic chemists, who can design and create novel derivatives, and biologists and pharmacologists, who can evaluate their efficacy and mechanism of action in cellular and animal models. For example, the development of mitochondria-targeted platinum photosensitizer complexes based on benzoxazole ligands for cancer therapy is a testament to the power of such collaborations, merging expertise in inorganic chemistry, organic synthesis, and oncology. acs.org

In materials science and organic electronics , benzoxazoles are valued for their fluorescent and charge-transporting properties. researchgate.net They have been investigated as building blocks for organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. rsc.orgresearchgate.net The development of advanced optoelectronic devices requires a synergistic effort involving chemists, physicists, and materials engineers. Chemists can tune the molecular structure of compounds like this compound to achieve specific emission colors (e.g., deep-blue), high quantum yields, and thermal stability. mdpi.com Physicists and engineers can then incorporate these novel materials into device architectures, characterizing their performance and providing feedback for further molecular design. Recent work on multifunctional, elastic benzoxazole derivative crystals highlights their potential in advanced applications like flexible and wearable technologies. sciengine.comsciengine.com This collaborative cycle is essential for innovation in next-generation displays, lighting, and sensors.

By fostering these interdisciplinary partnerships, research into this compound can move beyond the laboratory and contribute to tangible advancements in healthcare and technology.

Q & A

Basic: What are the common synthetic routes for 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine, and what factors influence yield and purity?

The synthesis typically involves cyclization reactions of precursor amines with carbonyl-containing intermediates. For benzoxazole derivatives, a common approach is the condensation of 2-aminophenol derivatives with substituted benzoyl chlorides or acids under basic conditions. For example, highlights the structural analog 2-(2,5-dichlorophenyl)-1,3-benzoxazol-6-amine, synthesized via base-mediated cyclization. Key factors affecting yield include:

- Reagent stoichiometry : Excess acylating agents improve cyclization efficiency.

- Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may increase side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- 1H/13C NMR : To confirm the benzoxazole ring and substituent positions. For example, aromatic protons appear as distinct multiplets in δ 6.8–8.2 ppm, while the amine proton may resonate as a broad singlet near δ 5.5–6.0 ppm (if free) .

- IR spectroscopy : Stretching vibrations for C=N (1620–1660 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the benzoxazole core .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₂N₂O = 212.0954 g/mol) .

Advanced: How can researchers optimize the synthesis to minimize by-products?

By-product formation (e.g., incomplete cyclization or oxidation) can be mitigated by:

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or Pd catalysts to enhance regioselectivity .

- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., amines) .

- Reaction monitoring : TLC or in-situ FTIR tracks intermediate conversion. For example, reports optimizing triazine derivatives at 45°C for 1–2 hours to achieve quantitative yields .

Advanced: What strategies resolve overlapping NMR signals in structural analogs?

Overlapping signals (common in aromatic regions) can be addressed via:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns proton-carbon correlations. used DMSO-d₆ to resolve complex splitting in triazine derivatives .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .

- Deuteration : Substituting exchangeable protons (e.g., -NH₂) with deuterium simplifies spectra .

Basic: What preliminary biological assays evaluate bioactivity?

Initial screens include:

- Anti-inflammatory assays : LPS-induced macrophage inflammation (IC₅₀ determination; e.g., 11.6 μM for a related compound in ) .

- Enzyme inhibition : Targets like cyclooxygenase (COX) or kinases, using fluorometric/colorimetric substrates (e.g., ’s oxadiazole derivatives screened via enzyme-linked assays) .

Advanced: How do 4-methylphenyl modifications affect pharmacokinetics?

Structural analogs in and show that substituents alter:

- Lipophilicity : Methyl groups increase logP, enhancing membrane permeability but potentially reducing solubility.

- Metabolic stability : Bulky substituents (e.g., methoxy groups) slow hepatic clearance. For example, 4-methylphenyl analogs in demonstrated improved in vivo pharmacokinetics due to balanced logP and metabolic resistance .

Advanced: How should discrepancies in reported bioactivities of analogs be addressed?

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration).

- Structural nuances : Minor substituent changes (e.g., -OCH₃ vs. -CH₃) drastically alter binding affinities. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.